Cas no 931-50-0 (Cyclohexylmagnesium Bromide (~1.0 M in THF))

Cyclohexylmagnesium Bromide (~1.0 M in THF) structure
931-50-0 structure
Product Name:Cyclohexylmagnesium Bromide (~1.0 M in THF)
N.o CAS:931-50-0
MF:C6H11BrMg
MW:187.360541582108
MDL:MFCD01321152
CID:797265
PubChem ID:11805477
Update Time:2024-10-26

Cyclohexylmagnesium Bromide (~1.0 M in THF) Propriedades químicas e físicas

Nomes e Identificadores

    • Magnesium,bromocyclohexyl-
    • Cyclohexylmagnesium Bromide
    • Cyclohexylmagnesium bromide, 2.0 M solution in THF, SpcSeal
    • CYCLOHEXYLMAGNESIUM BROMIDE1M THF
    • Cyclohexylmagnesiumbromide,1.0MsolutioninTHF,inresealablebottle
    • 1.0 M solution in THF,MkSeal
    • Cyclohexylmagnesium bromide [1M solution in THF]
    • magnesium,cyclohexane,bromide
    • Magnesium, bromocyclohexyl-
    • Cyclohexyl magnesium bromide
    • CYCLOHEXYLMAGNESIUMBROMIDE
    • c-HexMgBr
    • Bromo(cyclohexyl)magnesium
    • cyclohexyl magnesiumbromide
    • cyclohexyl-magnesium bromide
    • cyclohexanyl magnesium bromide
    • Cyclohexylmagnesium bromide, 1.0 M in THF
    • X6235
    • Cyclohexylmagnesium bromide, 1.0 M in 2-MeTHF
    • Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)
    • Bromocyclohexylmagnesium (ACI)
    • Cyclohexylmagnesium bromide (6CI)
    • Cyclohexylmagnesium Bromide (~1.0 M in THF)
    • MDL: MFCD01321152
    • Inchi: 1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q;;+1/p-1
    • Chave InChI: SJUKXVKSGSJVTJ-UHFFFAOYSA-M
    • SMILES: Br[Mg]C1CCCCC1

Propriedades Computadas

  • Massa Exacta: 185.98900
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 35.5
  • Contagem de Unidades Ligadas Covalentemente: 3
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Ponto de Flash: -17°C (THF)
  • PSA: 0.00000
  • LogP: 3.13390
  • Solubilidade: 未确定

Cyclohexylmagnesium Bromide (~1.0 M in THF) Informações de segurança

Cyclohexylmagnesium Bromide (~1.0 M in THF) Dados aduaneiros

  • CÓDIGO SH:2931900090
  • Dados aduaneiros:

    中国海关编码:

    2931900090

    概述:

    2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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Cyclohexylmagnesium Bromide (~1.0 M in THF) Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
Referência
Probing the Delicate Balance between Pauli Repulsion and London Dispersion with Triphenylmethyl Derivatives
Roesel, Soeren; Becker, Jonathan; Allen, Wesley D.; Schreiner, Peter R., Journal of the American Chemical Society, 2018, 140(43), 14421-14432

Método de produção 2

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
Referência
Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis
Varma Nallaparaju, Jagadeesh ; Nikonovich, Tatsiana ; Jarg, Tatsiana ; Merzhyievskyi, Danylo ; Aav, Riina ; et al, Angewandte Chemie, 2023, 62(39),

Método de produção 3

Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; rt → 50 °C
Referência
Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation
Wang, Siwei; Xie, Chaochao; Zhu, Yu; Zi, Guofu ; Zhang, Zhanbin; et al, Organic Letters, 2023, 25(20), 3644-3648

Método de produção 4

Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt → reflux; 30 min, reflux; 1 h, reflux
Referência
Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates
Peyrical, Lauriane C. ; Berger, Marie-Rose Ouellet-Du; Boucher, Maxim; Birepinte, Melodie; Paquin, Jean-Francois ; et al, Organic Letters, 2023, 25(14), 2487-2491

Método de produção 5

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Solvents: Tetrahydrofuran ;  heated; 1 h, rt
Referência
A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides
Saito, Fumito, Angewandte Chemie, 2022, 61(52),

Método de produção 6

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 20 min, reflux; 6 h, reflux
Referência
Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters
Yin, Kai-Lin; Zhao, Shuang; Qin, Ying; Chen, Shu-Han; Li, Bo; et al, ACS Catalysis, 2022, 12(22), 13999-14005

Método de produção 7

Condições de reacção
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  heated; 1 h, rt
Referência
A sulfoxide reagent for one-pot, three-component syntheses of sulfoxides and sulfinamides
Saito, Fumito, ChemRxiv, 2022, 1, 1-11

Método de produção 8

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 1 min, rt
1.2 Reagents: Water
Referência
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Método de produção 9

Condições de reacção
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
Referência
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Método de produção 10

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; rt → 50 °C
Referência
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Método de produção 11

Condições de reacção
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane ,  Tetrahydrofuran ;  rt; 1 h, 40 °C
Referência
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Método de produção 12

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referência
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Método de produção 13

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Referência
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Método de produção 14

Condições de reacção
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 10 °C; overnight, rt
Referência
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Método de produção 15

Condições de reacção
1.1 Reagents: Magnesium
Referência
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Método de produção 16

Condições de reacção
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  70 °C; 2 h, 70 °C
Referência
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Método de produção 17

Condições de reacção
1.1 Reagents: Magnesium
Referência
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Método de produção 18

Condições de reacção
1.1 Reagents: Magnesium
Referência
Benzylamine derivatives prepared for skin lightening
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Método de produção 19

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated; 1 - 2 h, heated
Referência
A facile and practical preparation of P-chiral phosphine oxides
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Método de produção 20

Condições de reacção
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt; rt → reflux; 30 h, reflux
Referência
Degradable photoresist resin monomer from trimethylbicyclo[2.2.2]octanedione and synthesis method thereof
, China, , ,

Cyclohexylmagnesium Bromide (~1.0 M in THF) Raw materials

Cyclohexylmagnesium Bromide (~1.0 M in THF) Preparation Products

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